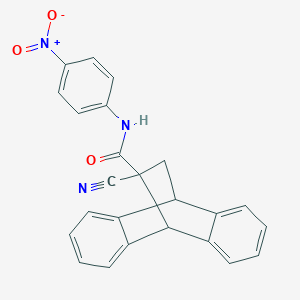![molecular formula C9H10N6O B2878414 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide CAS No. 918932-95-3](/img/structure/B2878414.png)
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide” is a complex organic compound that contains an aminophenyl group, a tetrazole group, and an acetamide group . Compounds with these groups are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the corresponding amines, acids, and other reagents . The exact process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would include an aminophenyl group, a tetrazole group, and an acetamide group. These groups could potentially form various intermolecular interactions, contributing to the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the reactive sites on the aminophenyl, tetrazole, and acetamide groups. These could include nucleophilic substitutions, condensation reactions, and others .Applications De Recherche Scientifique
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide has a wide range of applications in the field of scientific research. It has been used as a reagent in the synthesis of various compounds, such as peptides, heterocycles, and other organic compounds. It has also been used in the synthesis of various active pharmaceutical ingredients (APIs) and other drugs. In addition, it has been used in the synthesis of a variety of fluorescent dyes and probes, which are used in various biological and medical research applications.
Mécanisme D'action
Target of Action
A structurally similar compound, 2-[5-methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide, is known to target the chymotrypsin-like elastase family member 1 .
Mode of Action
The results suggest membrane perturbing as well as intracellular mode of action .
Biochemical Pathways
It’s worth noting that similar compounds have been studied for their antimicrobial activity, suggesting that they may interact with pathways related to bacterial growth and survival .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide has several advantages and limitations when used in laboratory experiments. One advantage is its versatility, as it can be used in a variety of reactions and applications. In addition, it is relatively easy to synthesize, and can be synthesized using a variety of methods. However, it is important to note that this compound is a highly reactive molecule, and can easily react with other molecules in the reaction. Therefore, it is important to use caution when working with it in the laboratory.
Orientations Futures
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide has potential applications in a variety of fields, such as medicinal chemistry, drug discovery, and biotechnology. In the field of medicinal chemistry, this compound can be used in the synthesis of various active pharmaceutical ingredients (APIs) and other drugs. In the field of drug discovery, it can be used to identify and develop new drugs. In the field of biotechnology, it can be used to develop new methods for the synthesis of proteins and other biomolecules. Finally, it can be used to develop new fluorescent dyes and probes for use in various biological and medical research applications.
Méthodes De Synthèse
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide can be synthesized by various methods, such as the reaction of an amine with an acyl chloride or anhydride, the reaction of an amine with a nitrile, and the reaction of an amine with a diazonium salt. The most common method is the reaction of an amine with an acyl chloride or anhydride, which is a simple and efficient synthesis of this compound. The reaction involves the addition of an amine to an acyl chloride or anhydride, followed by the formation of a tetrazole ring. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and can be catalyzed by a base such as potassium carbonate or sodium hydroxide.
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-7-3-1-6(2-4-7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABIYQCWLZDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2878336.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)
![2-(4-methylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878341.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2878342.png)






![N-[2-[2-(3-Tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2878351.png)